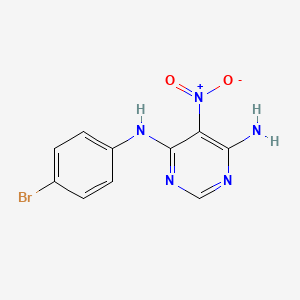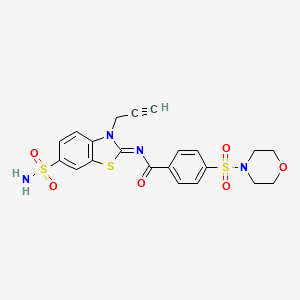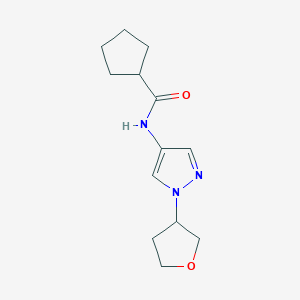
4-(Aminocarbonylmethyl)benzenemethanamine
Übersicht
Beschreibung
4-(Aminocarbonylmethyl)benzenemethanamine, also known as ACMB, is a versatile molecule that has a wide range of applications in scientific research. It is a type of aminocarbonylmethylbenzene, which is a derivative of benzene and has a carboxyl group attached to the amine group. ACMB is a colorless, crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 300°C. ACMB is widely used in the fields of organic chemistry, biochemistry, and pharmacology due to its chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Catalysis
4-(Aminocarbonylmethyl)benzenemethanamine derivatives have been utilized in catalysis, particularly in the synthesis of aromatic compounds. For instance, an efficient aerobic oxidative synthesis of 2-aryl quinazolines through benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO, showcases the application of these compounds in facilitating chemical transformations without the need for metals or additives (Han et al., 2011).
Receptor Antagonism
In pharmacological research, derivatives of this compound have been developed as human histamine H3 receptor antagonists. Some members of this series exhibited subnanomolar binding affinities, highlighting their potential in designing new therapeutic agents (Apodaca et al., 2003).
Polymer Synthesis
These compounds have been instrumental in the synthesis and characterization of novel aromatic polyimides. Research has shown that certain diamines, closely related to this compound, can be polymerized with various dianhydrides to produce polymers with high solubility, thermal stability, and specific heat capacity, suitable for advanced material applications (Butt et al., 2005).
Corrosion Inhibition
Amino acid compounds, including derivatives of this compound, have been evaluated as corrosion inhibitors for steel in acidic solutions. Their effectiveness has been confirmed through various electrochemical methods, offering insights into their potential industrial applications (Yadav et al., 2015).
Luminescent Sensing
In the realm of materials science, these compounds have contributed to the development of luminescent sensors. For example, water-soluble undecagold clusters prepared using derivatives of this compound have been used for specific labeling of proteins, showcasing their utility in bioanalytical applications (Jahn, 1989).
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYSQDYLCWIDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)


![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)


![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)


![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)